molecular formula C11H15N4O4PS3 B11486181 dimethyl 2,2'-[(5-methyl-2-sulfido-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine-2,4-diyl)disulfanediyl]diacetate

dimethyl 2,2'-[(5-methyl-2-sulfido-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine-2,4-diyl)disulfanediyl]diacetate

Cat. No.: B11486181
M. Wt: 394.4 g/mol
InChI Key: MXSQWYLGNYYYLR-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-[(5-methyl-2-sulfido-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine-2,4-diyl)disulfanediyl]diacetate is a complex organophosphorus compound. It features a unique structure that includes a pyrazolo[3,4-d][1,3,2]diazaphosphinine core, which is known for its potential applications in various fields of chemistry and biology. This compound is of interest due to its potential reactivity and the presence of multiple functional groups that can participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-[(5-methyl-2-sulfido-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine-2,4-diyl)disulfanediyl]diacetate typically involves multi-step organic synthesis. The starting materials often include pyrazole derivatives, phosphorus trichloride, and sulfur-containing reagents. The reaction conditions usually require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the starting materials, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[(5-methyl-2-sulfido-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine-2,4-diyl)disulfanediyl]diacetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the phosphorus or sulfur atoms.

    Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Dimethyl 2,2’-[(5-methyl-2-sulfido-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine-2,4-diyl)disulfanediyl]diacetate has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new phosphorus-containing compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition or as a probe in biochemical assays.

    Medicine: Its unique structure may offer potential as a lead compound for drug development, particularly in targeting specific enzymes or pathways.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which dimethyl 2,2’-[(5-methyl-2-sulfido-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine-2,4-diyl)disulfanediyl]diacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent interactions. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2’-[(5-methyl-2-sulfido-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine-2,4-diyl)disulfanediyl]diacetate: shares similarities with other organophosphorus compounds that contain pyrazole or diazaphosphinine cores.

    Other pyrazolo[3,4-d][1,3,2]diazaphosphinine derivatives:

Uniqueness

The uniqueness of dimethyl 2,2’-[(5-methyl-2-sulfido-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine-2,4-diyl)disulfanediyl]diacetate lies in its specific combination of functional groups and the potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H15N4O4PS3

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxy-2-oxoethyl)sulfanyl-5-methyl-2-sulfanylidene-1,6-dihydropyrazolo[3,4-d][1,3,2]diazaphosphinin-4-yl]sulfanyl]acetate

InChI

InChI=1S/C11H15N4O4PS3/c1-6-9-10(13-12-6)14-20(21,23-5-8(17)19-3)15-11(9)22-4-7(16)18-2/h4-5H2,1-3H3,(H2,12,13,14,15,21)

InChI Key

MXSQWYLGNYYYLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)NP(=S)(N=C2SCC(=O)OC)SCC(=O)OC

Origin of Product

United States

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